molecular formula C11H13NO3 B11754223 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid

3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid

Cat. No.: B11754223
M. Wt: 207.23 g/mol
InChI Key: NYEUIRAYZGBGDF-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused with a pyrrole moiety. Key structural attributes include:

  • Cyclohepta[c]pyrrole core: A seven-membered carbocycle fused to a five-membered pyrrole ring at the [c] position.
  • Substituents: A methyl group at position 3, a ketone (oxo) at position 4, and a carboxylic acid at position 1.
  • Saturation: Partial hydrogenation (hexahydro) reduces ring strain, enhancing stability compared to fully unsaturated analogs.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-methyl-4-oxo-5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrole-1-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-6-9-7(10(12-6)11(14)15)4-2-3-5-8(9)13/h12H,2-5H2,1H3,(H,14,15)

InChI Key

NYEUIRAYZGBGDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N1)C(=O)O)CCCCC2=O

Origin of Product

United States

Preparation Methods

Claisen Condensation and Michael Addition

The formation of the cycloheptane ring often starts with a Claisen condensation between a β-keto ester and a methyl-substituted pyrrole derivative. For example, ethyl acetoacetate reacts with a pyrrole-bearing methyl group at position 3 under basic conditions (e.g., sodium ethoxide) to form a β-diketone intermediate. This intermediate undergoes a Michael addition with a dienophile, such as acrylonitrile, to extend the carbon chain and set the stage for cyclization.

Dieckmann Cyclization

The pivotal step in constructing the bicyclic system is the Dieckmann cyclization, an intramolecular ester condensation facilitated by a strong base (e.g., sodium hydride or potassium tert-butoxide). This reaction forms the seven-membered cycloheptane ring fused to the pyrrole moiety. For instance, heating the linear precursor in anhydrous toluene at 110°C under reflux for 12–24 hours yields the bicyclic ester with a 4-oxo group.

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The final step involves hydrolyzing the ethyl ester to the free carboxylic acid. This is accomplished through saponification under basic conditions followed by acidification.

Saponification with Aqueous Hydroxide

A solution of the ethyl ester in ethanol is treated with 2M sodium hydroxide (NaOH) at 80°C for 4–6 hours. The reaction cleaves the ester bond, forming the sodium salt of the carboxylic acid. For example, ethyl 3-methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate undergoes complete hydrolysis under these conditions, as confirmed by thin-layer chromatography (TLC).

Acidification and Isolation

The mixture is cooled to room temperature and acidified with 6M hydrochloric acid (HCl) to pH 2–3, precipitating the carboxylic acid. The crude product is filtered, washed with cold water, and recrystallized from ethanol to yield pure 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate cyclization steps. For instance, a mixture of the linear precursor and DMF-dimethylacetal (DMFDMA) in DMF undergoes microwave heating at 100°C for 30 minutes, achieving cyclization in higher yields (85–90%) compared to conventional methods.

Enzymatic Hydrolysis

Preliminary studies explore enzymatic hydrolysis using lipases (e.g., Candida antarctica Lipase B) in biphasic systems. This green chemistry approach reduces energy consumption and improves selectivity, though yields remain moderate (60–70%).

Purification and Characterization

Column Chromatography

The ethyl ester intermediate is purified via silica gel column chromatography using dichloromethane/methanol (95:5) as the eluent. This removes unreacted starting materials and byproducts, ensuring >95% purity.

Spectroscopic Analysis

  • NMR Spectroscopy : The 1H^1H NMR spectrum of the final product shows characteristic signals: a singlet at δ 2.10 ppm (3H, CH3_3), a multiplet at δ 1.60–1.85 ppm (4H, cycloheptane CH2_2), and a broad peak at δ 12.20 ppm (1H, COOH).

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 223.0945 [M+H]+^+, consistent with the molecular formula C12_{12}H14_{14}NO3_3.

Challenges and Optimization

Regioselectivity in Cyclization

Achieving the correct ring size during Dieckmann cyclization is challenging due to competing five- or six-membered ring formation. Optimizing the base strength (e.g., using NaH instead of KOH) and solvent polarity (toluene vs. THF) improves selectivity for the seven-membered cycloheptane.

Yield Enhancement

Yields for the hydrolysis step vary (70–85%) depending on the ester’s steric hindrance. Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases the reaction rate and yield by 10–15% .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly involving the carboxylic acid group, can lead to the formation of esters and amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and catalysts like Cu(II) and Ni(II) complexes .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and other substituted products .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid has been investigated for its potential as a therapeutic agent in treating various diseases. Notable applications include:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. Studies have shown that modifications to the carboxylic acid group can enhance its efficacy against tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains. Its mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival .

The biological activity of 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid has been evaluated through various assays:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in pathogenic processes. For instance, it effectively inhibits the Type III secretion system in Escherichia coli, which is crucial for bacterial virulence .

Pharmacological Studies

Pharmacological studies have focused on the compound's interaction with various biological targets:

  • Molecular Docking Studies : These studies reveal that the compound binds effectively to certain proteins involved in disease pathways. For example, it has shown promising binding affinities with transcriptional regulators in Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by this pathogen .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Study BAntimicrobial EfficacyShowed inhibition of growth in Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CEnzyme InhibitionInhibited Type III secretion system activity by approximately 50% at concentrations of 50 µM.

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes and proteins, leading to various biological outcomes. For example, its antimalarial activity is attributed to its ability to interfere with the parasite’s metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights critical distinctions between the target compound and analogs from the provided evidence:

Compound Core Structure Key Functional Groups Synthetic Route Potential Applications
3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid Cyclohepta[c]pyrrole Carboxylic acid, methyl, oxo Not explicitly described in evidence Unknown; likely medicinal chemistry or catalysis
(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-...pyrrolo[1,2-b]pyridazine ester (EP 4 374 877 A2) Pyrrolo[1,2-b]pyridazine (fused 5- and 6-membered rings) Ester, hydroxy, chloro, methylpropyl Ester hydrolysis of precursor Pharmaceutical (antiviral/anti-inflammatory)
Oxazolo[4,5–c]quinoline derivatives (Heterocycles, 2003) Oxazoloquinoline (fused oxazole + quinoline) Aryl, bromo, ester Cyclization in polyphosphoric acid (PPA) Organic synthesis intermediates
Key Observations:
  • Ring Systems: The target compound’s seven-membered cycloheptapyrrole core contrasts with the fused 5/6-membered rings in pyrrolopyridazines and oxazoloquinolines . Larger rings may exhibit distinct conformational flexibility and steric effects.
  • Substituent Effects: The methyl group at position 3 may increase lipophilicity, while the oxo group could participate in keto-enol tautomerism, influencing reactivity .

Physicochemical and Reactivity Profiles

Property Target Compound EP 4 374 877 A2 Compound Oxazoloquinolines
Polarity High (carboxylic acid) Moderate (ester) Low (ester, aryl)
Solubility Likely water-soluble Lipophilic (ester chain) Organic-solvent soluble
Reactivity Acid-catalyzed decarboxylation possible Ester hydrolysis under basic conditions Electrophilic substitution at bromo/aryl sites

Research Findings and Implications

  • Synthetic Challenges : The cycloheptapyrrole core may pose challenges in regioselective functionalization due to ring strain and conformational diversity.

Biological Activity

3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid is C9H13N1O3C_9H_{13}N_1O_3, with a molecular weight of approximately 183.21 g/mol. The structure features a cycloheptapyrrole ring system which is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid exhibit antimicrobial properties. A study demonstrated that derivatives of pyrrole compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
3-Methyl-4-oxo derivativeHeLa15Induces apoptosis
3-Methyl analogMCF-720Cell cycle arrest

These findings suggest that the compound may induce cell death through apoptosis and inhibit cell proliferation in cancer cells.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example:

  • Kynurenine Aminotransferase II (KAT II) : Inhibition of KAT II can lead to altered kynurenine metabolism, which is relevant in neurodegenerative diseases.
  • Protein Kinase Modulation : Compounds with similar structures have shown potential in modulating kinase activity associated with tumor growth and metastasis.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in agar diffusion tests compared to control groups.

Case Study 2: Cytotoxicity Assessment

In vitro studies on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis confirmed that treated cells underwent apoptosis as evidenced by increased Annexin V staining.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid, and how are intermediates purified?

  • Methodology : Multi-step synthesis often involves esterification, hydroxylation, and deprotection. For example, ester intermediates (e.g., 2-methylpropyl esters) are synthesized via nucleophilic substitution or coupling reactions, followed by hydrolysis to yield the carboxylic acid . Purification typically employs column chromatography (silica gel) or recrystallization using solvent mixtures like ethanol/ethyl acetate (80:20 v/v) .
  • Key Considerations : Monitor reaction progress via TLC, and optimize solvent polarity for crystallization to avoid co-precipitation of byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

  • Techniques :

TechniqueKey ParametersExample DataReference
¹H NMR 400 MHz, DMSO-d₆δ 13.99 (s, NH), 2.56 (s, CH₃)
ESI-MS Positive ion modem/z 311.1 (M+1)
HPLC Reverse-phase C18 column, UV detectionPurity: 97.34% (λ = 254 nm)
  • Methodology : Use high-resolution MS (HRMS) to confirm molecular formulae (e.g., C₁₃H₁₄N₃O₃ requires m/z 260.1036) and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT-optimized structures) and experimental spectroscopic data?

  • Methodology :

  • Perform conformational analysis using molecular dynamics (MD) simulations to account for solvent effects or tautomeric forms .
  • Cross-validate NMR chemical shifts with computational tools (e.g., ACD/Labs or Gaussian-based predictions) and adjust proton assignment iteratively .
    • Case Study : Discrepancies in predicted vs. observed δ values for NH protons may arise from hydrogen-bonding interactions in DMSO, which are not fully modeled in gas-phase DFT .

Q. What strategies improve reaction yields in the synthesis of polycyclic pyrrole derivatives?

  • Optimization Approaches :

  • Use Pd-catalyzed cross-coupling for aryl substitutions (e.g., Suzuki-Miyaura) to enhance regioselectivity .
  • Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 5 days for cyclization steps) .
  • Modify solvent systems (e.g., DMF for polar intermediates, toluene for high-temperature reactions) to stabilize reactive species .

Q. How do hydrogen-bonding networks in the solid state influence crystallographic characterization?

  • Methodology :

  • Grow single crystals via slow evaporation of ethanol/ethyl acetate mixtures .
  • Analyze X-ray diffraction data to identify R₂²(10) hydrogen-bonded dimers or chains, which impact solubility and melting points .
    • Key Insight : Centrosymmetric dimers linked via N–H⋯O bonds often dominate packing arrangements, as seen in pyrrole-carboxylic acid derivatives .

Q. What are common synthetic impurities, and how are they identified during pharmaceutical analysis?

  • Methodology :

  • Use LC-MS/MS to detect byproducts (e.g., methyl ester derivatives or N-oxide impurities) .
  • Compare retention times and fragmentation patterns with reference standards (e.g., EP Impurity E) .
    • Example : Impurities may arise from incomplete deprotection of ester groups or oxidation during storage, requiring strict inert atmosphere protocols .

Theoretical and Methodological Integration

Q. How can computational frameworks guide the design of novel analogs with enhanced bioactivity?

  • Methodology :

  • Apply QSAR models to predict binding affinity to target proteins (e.g., kinase inhibitors) using descriptors like logP and topological polar surface area .
  • Validate docking poses with molecular dynamics to assess stability in binding pockets .

Q. What role do solvent effects play in the tautomeric equilibria of this compound?

  • Methodology :

  • Conduct variable-temperature NMR in DMSO-d₆ and CDCl₃ to monitor keto-enol tautomerism .
  • Correlate solvent polarity with tautomer prevalence using UV-Vis spectroscopy .

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